2-Nonyl-2H-1,2,3-benzotriazole
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Overview
Description
2-Nonyl-2H-1,2,3-benzotriazole is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields. Benzotriazole derivatives, including this compound, are widely used due to their ability to form stable complexes with metals, making them effective corrosion inhibitors. These compounds also exhibit significant biological activities, including antibacterial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 2-Nonyl-2H-1,2,3-benzotriazole typically involves the alkylation of benzotriazole with nonyl halides. One common method is the reaction of benzotriazole with nonyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Nonyl-2H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Nonyl-2H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nonyl-2H-1,2,3-benzotriazole involves its ability to interact with metal surfaces and biological targets. As a corrosion inhibitor, it forms a protective layer on metal surfaces, preventing oxidation and corrosion. In biological systems, the compound can interact with enzymes and receptors, disrupting their normal function and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-Nonyl-2H-1,2,3-benzotriazole can be compared with other benzotriazole derivatives such as:
2-Methylbenzotriazole: Similar in structure but with a methyl group instead of a nonyl group. It is also used as a corrosion inhibitor but may have different solubility and reactivity properties.
2-Phenylbenzotriazole: Contains a phenyl group, making it more hydrophobic and potentially more effective in certain applications.
2-Arylbenzothiazole: Another heterocyclic compound with similar applications but different chemical properties due to the presence of sulfur in the ring structure.
The uniqueness of this compound lies in its long nonyl chain, which can enhance its hydrophobicity and interaction with lipid membranes, potentially increasing its effectiveness in certain applications .
Properties
IUPAC Name |
2-nonylbenzotriazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c1-2-3-4-5-6-7-10-13-18-16-14-11-8-9-12-15(14)17-18/h8-9,11-12H,2-7,10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDACBIUSUQCJAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1N=C2C=CC=CC2=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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